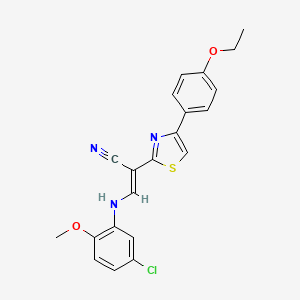

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Description

The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-ethoxyphenyl group at position 4 and an (E)-configured acrylonitrile moiety at position 2. The aniline substituent at position 3 of the acrylonitrile is further modified with a 5-chloro-2-methoxyphenyl group. This structure combines electron-withdrawing (chloro, nitrile) and electron-donating (methoxy, ethoxy) groups, which may influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name |

(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S/c1-3-27-17-7-4-14(5-8-17)19-13-28-21(25-19)15(11-23)12-24-18-10-16(22)6-9-20(18)26-2/h4-10,12-13,24H,3H2,1-2H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOFKSMTWRSOJH-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure involving a thiazole ring, an acrylonitrile moiety, and phenolic substituents. Its molecular formula is C₁₈H₁₈ClN₃O₂S.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its potential as an antitumor agent and its effects on various biochemical pathways.

Antitumor Activity

Recent studies have demonstrated that (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile exhibits significant antitumor properties.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays indicated that it effectively inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models.

-

Case Studies :

- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

- Another study on lung cancer cells (A549) reported similar findings, where the compound induced G0/G1 phase cell cycle arrest and increased apoptotic markers.

Enzyme Inhibition

The compound also demonstrates inhibitory effects on specific enzymes related to cancer progression:

- Matrix Metalloproteinases (MMPs) : Inhibition of MMPs has been linked to reduced metastasis in cancer models. The compound showed IC50 values in the low micromolar range against MMP-2 and MMP-9.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenolic groups and thiazole ring have been explored:

| Substituent | Effect on Activity |

|---|---|

| 5-Chloro Group | Enhanced cytotoxicity against cancer cells |

| 2-Methoxy Group | Improved solubility and bioavailability |

| Ethoxy Group | Increased selectivity for MMP inhibition |

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile has favorable absorption characteristics with moderate plasma half-life. Toxicity assessments reveal that at therapeutic doses, the compound exhibits minimal cytotoxic effects on normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acrylonitrile-thiazole derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

The ethoxy group on the thiazole (4-(4-ethoxyphenyl)) may improve solubility relative to purely aromatic substituents (e.g., 4-phenyl in ) .

Conformational Stability :

- Intramolecular hydrogen bonding, as seen in ’s N–H⋯O interactions, is absent in the target compound but could be introduced via substituent redesign to enhance stability .

Biological Activity: Thiazole-acrylonitrile hybrids with chlorophenyl groups (e.g., ) often exhibit anticancer properties, suggesting the target compound may share this activity. The absence of a sulfonyl or chromenone group (cf. ) might reduce antimalarial or broad-spectrum cytotoxicity compared to these analogs .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for ’s analogs, involving condensation of substituted thiazoles with acrylonitrile precursors .

Research Findings and Implications

- Structural Insights : The planar thiazole-acrylonitrile backbone facilitates π-π stacking in protein binding pockets, a feature critical for kinase inhibition .

- Activity Predictions : The chloro and methoxy substituents may enhance DNA intercalation or topoisomerase inhibition, as seen in related thiadiazole derivatives () .

- Limitations : Unlike ’s compound, the target lacks sulfonyl groups, which could limit its metabolic stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.